

Spectroscopic data (NMR, IR, MS) of (S)-5-Hexanolide

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Compound of Interest

Compound Name: (S)-5-Hexanolide

CAS No.: 16320-13-1

Cat. No.: B134414

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(S)-5-Hexanolide**

Introduction

(S)-5-Hexanolide (CAS: 16320-13-1), also known as (S)- δ -caprolactone, is a chiral lactone of significant interest in the fields of chemical synthesis, flavor and fragrance chemistry, and polymer science.^{[1][2]} As a versatile chiral building block, its unambiguous structural confirmation is paramount for its application in stereoselective synthesis and material development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this molecule.

With a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol, the structural integrity of **(S)-5-Hexanolide** is confirmed through a synergistic analysis of data from these orthogonal techniques.^{[1][3]} This document serves as a practical reference for researchers and scientists, detailing not only the expected spectral data but also the underlying principles and experimental considerations from the perspective of an application scientist.

Caption: 2D structure of **(S)-5-Hexanolide** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For **(S)-5-Hexanolide**, both ^1H and ^{13}C NMR are essential for a complete structural assignment.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical for successful NMR analysis. Deuterated chloroform (CDCl_3) is an excellent first choice for **(S)-5-Hexanolide** due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that does not overlap with most analyte signals. A standard operating frequency of 400 MHz or higher for ^1H NMR is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum provides a map of all proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity reveals the number of neighboring protons.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H5	4.2 - 4.4	m (multiplet)	-	1H
H2	2.4 - 2.6	m (multiplet)	-	2H
H3, H4	1.6 - 2.0	m (multiplet)	-	4H
H6 (CH_3)	1.3 - 1.4	d (doublet)	~ 6.5	3H

Interpretation:

- H5 (Methine Proton): This proton is the most deshielded aliphatic proton due to its attachment to the carbon bonded to the ring oxygen. Its signal appears as a complex multiplet resulting from coupling to the adjacent methylene protons (H4) and the methyl protons (H6).
- H2 (Methylene Protons α to Carbonyl): These protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded relative to other methylene groups and appear further downfield.
- H3, H4 (Methylene Protons): These protons reside in the aliphatic chain and exhibit overlapping multiplet signals in the typical alkane region.
- H6 (Methyl Protons): These protons appear as a doublet because they are coupled to the single H5 proton, confirming the $-\text{CH}(\text{O})-\text{CH}_3$ structural fragment.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their functional group type.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C1 (C=O)	172 - 175
C5 (CH-O)	75 - 80
C2 (CH ₂)	28 - 32
C4 (CH ₂)	33 - 37
C3 (CH ₂)	18 - 22
C6 (CH ₃)	20 - 24

Interpretation:

- C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield as is characteristic for this functional group.[4]
- C5 (Chiral Center Carbon): This carbon, bonded to the electronegative oxygen atom, is the most deshielded sp³-hybridized carbon.
- C2, C3, C4 (Methylene Carbons): These carbons appear in the aliphatic region of the spectrum. C2 is slightly downfield due to the proximity of the carbonyl group.
- C6 (Methyl Carbon): The methyl carbon is the most shielded carbon, appearing at the highest field (lowest ppm value).

Caption: Standardized workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectrum Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-5-Hexanolide** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).
- Tuning and Shimming: Tune and match the probe for the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[5]
- ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
- ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 512 to 1024) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Data Interpretation

For **(S)-5-Hexanolide**, the IR spectrum is dominated by features characteristic of a saturated aliphatic ester (lactone).

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Significance
C=O Stretch	1730 - 1750	Strong, Sharp	Confirms the presence of a saturated six-membered ring lactone (δ -lactone).[6] [7]
C-O Stretch	1150 - 1250	Strong	Corresponds to the ester C-O single bond stretching.
C-H Stretch	2850 - 3000	Medium-Strong	Aliphatic sp ³ C-H bonds from the methylene and methyl groups.[8]
C-H Bend	1370 - 1470	Medium	Methylene and methyl scissoring and bending vibrations.

Trustworthiness: The presence of a very strong and sharp absorption band around 1740 cm⁻¹ is a highly reliable indicator of a carbonyl group, and its specific position is diagnostic for a δ -lactone, distinguishing it from other esters, ketones, or carboxylic acids.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

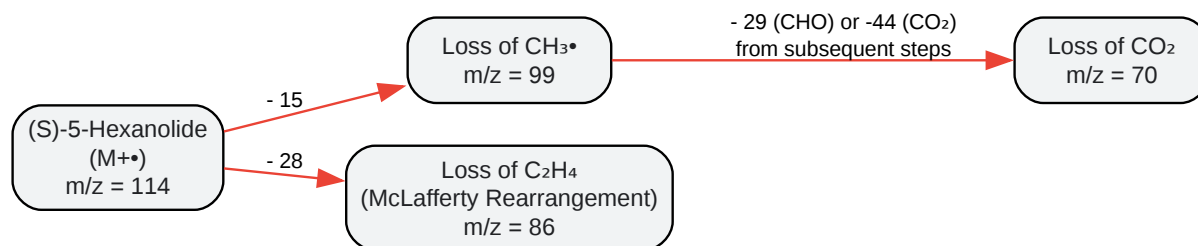
- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
- **Sample Application:** Place a single drop of neat **(S)-5-Hexanolide** liquid directly onto the center of the ATR crystal.
- **Pressure Application:** Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
- **Data Collection:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve an excellent signal-to-noise ratio.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For a relatively volatile compound like **(S)-5-Hexanolide**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective analytical method.

Data Interpretation

- **Molecular Ion (M^+):** The mass spectrum will show a molecular ion peak corresponding to the integer mass of the molecule. For $C_6H_{10}O_2$, the expected m/z is 114.
- **Fragmentation Pattern:** Under EI conditions (typically 70 eV), the molecular ion undergoes fragmentation, providing valuable structural clues. A plausible fragmentation pathway is initiated by the ionization of one of the oxygen atoms.



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Caption: A simplified potential fragmentation pathway for **(S)-5-Hexanolide** in EI-MS.

Key Fragments:

- m/z 99: Corresponds to the loss of the methyl radical ($[M-15]^+$), a common fragmentation for methyl-substituted compounds.
- m/z 86: A potential peak arising from a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with an accessible gamma-hydrogen.
- m/z 70: This fragment could result from the loss of carbon dioxide ($[M-44]^+$) from the parent ion or subsequent fragments.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **(S)-5-Hexanolide** (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.
 - Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

- MS Method:
 - Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.
 - Analyzer: Scan a mass range from m/z 40 to 200.
 - Interface: Set the transfer line temperature to 280 °C to prevent sample condensation.
- Analysis: Inject 1 µL of the sample solution. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for **(S)-5-Hexanolide**. The mass spectrum corresponding to this peak can then be extracted and analyzed.

Conclusion

The structural characterization of **(S)-5-Hexanolide** is unequivocally achieved through the combined application of NMR, IR, and MS. IR spectroscopy provides a rapid confirmation of the key lactone functional group via its strong carbonyl absorption near 1740 cm⁻¹. Mass spectrometry confirms the molecular weight of 114 amu and offers structural insights through predictable fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy delivers a detailed, atom-by-atom map of the molecular skeleton, confirming connectivity and providing the ultimate proof of structure. This integrated spectroscopic approach represents a robust, self-validating system for the rigorous identification and quality control of **(S)-5-Hexanolide** for research and drug development applications.

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